Sofalcone

Übersicht

Beschreibung

Sofalcone is a synthetic analog of sophoradin, a natural phenol found in the traditional medicinal herb Sophora tonkinensis. It is primarily used as a mucosal protective agent and has been reported to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers and other gastrointestinal disorders . This compound exerts its effects by inhibiting the degradation of prostaglandins, which are compounds that protect the stomach lining .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sofalcone is synthesized through a series of chemical reactions involving the condensation of specific aromatic aldehydes and ketones. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its chemical structure and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Sofalcone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sofalcone is a synthetic analog of sophoradin, a natural phenol derived from Sophora subprostrata, a traditional medicinal herb, and it has demonstrated anti-inflammatory and anti-ulcer properties . It is classified as a gastric mucosa protective agent .

Scientific Research Applications

- Anti-inflammatory activity this compound inhibits the inflammatory response in human colonic epithelial cells by targeting high mobility group box 1 (HMGB1) .

- Gastric mucosa protection this compound is used as an anti-ulcer and mucoprotective drug . It increases heme-oxygenase-1 (HO-1) expression in rat gastric epithelial cells, which protects gastrointestinal tissues from stress . this compound also stimulates the compensatory increase in proliferative activity of generative cells, which then become available to heal gastritis .

- Treatment of Helicobacter pylori infection this compound, when combined with rabeprazole, amoxicillin, and clarithromycin, significantly increases the cure rate of H. pylori infection . this compound has a direct bactericidal effect on H. pylori, anti-urease activity, and reduces the adhesion of this organism to gastric epithelial cells .

Detailed Findings

- HO-1 Induction: this compound increases HO-1 expression in rat gastric epithelial (RGM-1) cells in both time- and concentration-dependent manners . The induction of HO-1 is associated with the nuclear translocation of nuclear factor (erythroid-derived 2)-like 2 (Nrf2) in RGM-1 cells. This compound also increases vascular endothelial growth factor (VEGF) production, and the effect of this compound on VEGF expression is mediated by the HO-1 pathway .

- Gastric Cell Proliferation: this compound improves atrophic changes in the gastric mucosa in rats with experimental gastritis . It reverses inflammatory cell infiltration and stimulates cellular proliferative activity in the gastric mucosa .

- Eradication of H. pylori : The addition of this compound to a regimen of rabeprazole, amoxicillin, and clarithromycin significantly increased the cure rate of H. pylori infection . this compound also has a direct bactericidal effect on H. pylori, with a minimum inhibitory concentration of 55-222 μmol/L, anti-urease activity, and reduces the adhesion of this organism to gastric epithelial cells .

Data Table

Case Studies

- In a prospective, randomized study, the inclusion of this compound with rabeprazole, amoxicillin, and clarithromycin significantly increased the cure rate of H. pylori infection compared to the triple therapy alone . The eradication rates were 81.1% (43/53) in the triple therapy group and 94.0% (47/50) in the this compound group .

- In rats with gastritis induced by sodium taurocholate, administration of this compound for 3 weeks reversed atrophic changes and inflammatory cell infiltration in the gastric mucosa . this compound also significantly increased labeling indices, particularly in the pyloric glands, indicating increased cellular proliferative activity .

Wirkmechanismus

Sofalcone exerts its effects through multiple mechanisms:

Anti-bacterial Effect: Inhibits the growth of Helicobacter pylori by reducing its adhesion to gastric epithelial cells and inhibiting the production of vacuolating toxin.

Anti-inflammatory Effect: Targets high mobility group box 1 (HMGB1) protein, reducing inflammation in colonic epithelial cells.

Mucosal Protective Effect: Inhibits the degradation of prostaglandins, thereby protecting the gastric mucosa from damage.

Vergleich Mit ähnlichen Verbindungen

Sofalcone is compared with other similar compounds such as:

Sophoradin: The natural phenol from which this compound is derived.

Chalcones: A class of compounds to which this compound belongs.

List of Similar Compounds

- Sophoradin

- Chalcones

- Flavonoids

- Benzopyrans

This compound stands out due to its specific anti-bacterial and mucosal protective effects, making it a valuable compound in the treatment of gastrointestinal disorders.

Biologische Aktivität

Sofalcone is a synthetic derivative of sophoradin, a natural phenolic compound derived from the medicinal herb Sophora subprostrata. It is primarily recognized for its gastroprotective and mucosal protective properties, particularly in the treatment of gastric ulcers and infections caused by Helicobacter pylori (H. pylori). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

This compound exhibits several biological activities that contribute to its therapeutic effects:

- Mucosal Protection : this compound acts as a mucoprotective agent by enhancing the gastric mucosal barrier. It inhibits the degradation of prostaglandins, which are crucial for maintaining mucosal integrity .

- Antibacterial Activity : It has been shown to inhibit the growth of H. pylori by reducing its adherence to gastric epithelial cells and exhibiting direct bactericidal effects. The minimum inhibitory concentration (MIC) of this compound against H. pylori ranges from 55 to 222 μmol/L .

- Anti-inflammatory Properties : Recent studies indicate that this compound may exert anti-inflammatory effects by targeting high mobility group box 1 (HMGB1), a protein involved in inflammatory responses in human colonic epithelial cells .

Gastric Ulcer Healing

This compound has been evaluated for its effectiveness in promoting gastric ulcer healing, particularly following H. pylori eradication therapy. A randomized controlled trial compared this compound with cimetidine, an H2-receptor antagonist, in patients with H. pylori-positive gastric ulcers. The results indicated:

- Healing Rates : After eight weeks of treatment, the ulcer healing rate was 71.9% for both this compound and cimetidine groups .

- Symptom Relief : Patients treated with this compound reported significantly better symptom disappearance rates compared to those receiving cimetidine, suggesting enhanced therapeutic efficacy .

H. pylori Eradication

This compound's role in enhancing the eradication rates of H. pylori has been documented in several studies:

- In a study involving a quadruple therapy regimen (this compound, rabeprazole, amoxicillin, and clarithromycin), the eradication rate was reported at over 94% .

- This compound significantly increased the cure rates when added to standard triple therapy regimens compared to treatments without it .

Study Overview

A comprehensive review of clinical trials and experimental studies highlights the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Higuchi et al., 2010 | Compare this compound with cimetidine for ulcer healing | No significant difference in healing rates; better symptom relief with this compound |

| Kodama et al., 2005 | Evaluate efficacy in H. pylori eradication | This compound increased eradication rates when combined with standard therapies |

| Sakaki et al., 2005 | Investigate mucoprotective effects | This compound showed significant mucosal protective action and enhanced healing in gastritis models |

Experimental Models

In experimental gastritis models, administration of this compound led to:

Eigenschaften

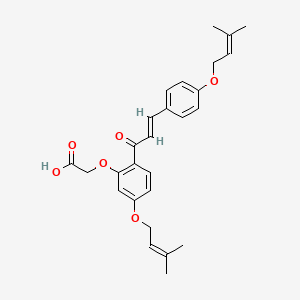

IUPAC Name |

2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWRVVCDTLRWPK-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860797 | |

| Record name | {5-[(3-Methylbut-2-en-1-yl)oxy]-2-[(2E)-3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sofalcone has been reported to have an anti-bacterial effect on H. pylori and the inhibitory effects against the pathogenic factor of H. pylori in addition to the mucosal protective effect due to the inhibition of prostaglandins degradation enzyme. Sofalcone has a direct bactericidal effect on H pylori, anti-urease activity and reduces the adhesion of this organism to gastric epithelial cells | |

| Record name | Sofalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

64506-49-6, 153175-87-2 | |

| Record name | Sofalcone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064506496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sofalcone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153175872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sofalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | {5-[(3-Methylbut-2-en-1-yl)oxy]-2-[(2E)-3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOFALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B668TJX8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sofalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.